molecular formula C32H53NO14 B12870976 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione

2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione

Cat. No.: B12870976
M. Wt: 675.8 g/mol
InChI Key: QOUVGEIWBFXFEB-UHFFFAOYSA-N
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Description

2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is a complex organic compound characterized by its long polyether chain and isoindoline-1,3-dione core. This compound is notable for its unique structure, which combines a hydrophilic polyether segment with a hydrophobic aromatic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione typically involves multiple steps:

    Formation of the Polyether Chain: The polyether chain is synthesized through a step-growth polymerization process, often using ethylene oxide as a monomer. The reaction is catalyzed by a base such as potassium hydroxide and carried out under controlled temperature and pressure conditions.

    Attachment to Isoindoline-1,3-dione: The polyether chain is then attached to the isoindoline-1,3-dione core through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the isoindoline-1,3-dione and a nucleophilic end group on the polyether chain.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.

Chemical Reactions Analysis

Types of Reactions

2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the polyether chain can be oxidized to form carbonyl compounds.

    Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of polyether ketones or aldehydes.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Formation of substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a drug delivery vehicle due to its amphiphilic nature.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is unique due to its combination of a long polyether chain and an isoindoline-1,3-dione core. This structure imparts distinct amphiphilic properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C32H53NO14

Molecular Weight

675.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C32H53NO14/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-31(35)29-3-1-2-4-30(29)32(33)36/h1-4,34H,5-28H2

InChI Key

QOUVGEIWBFXFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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